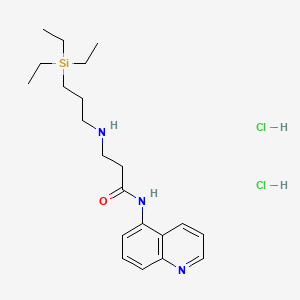

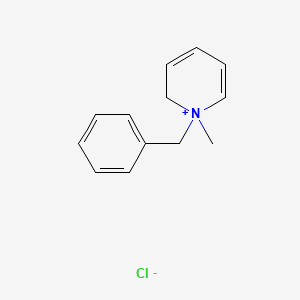

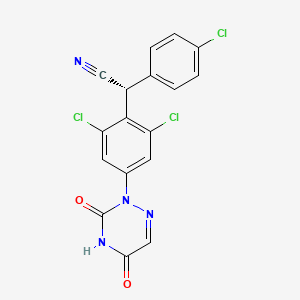

Diclazuril, (R)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Diclazuril, ®- is a benzeneacetonitrile derivative known for its potent anticoccidial properties. It is primarily used in veterinary medicine to prevent and treat coccidiosis, a parasitic disease affecting the intestinal tracts of animals, particularly poultry . The compound is effective against various Eimeria species, which are responsible for significant economic losses in the poultry industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of diclazuril typically involves several key steps, starting with 2,6-dichloro-4-nitroaniline as the raw material . The process includes:

Sandmeyer Reaction: This step involves the conversion of 2,6-dichloro-4-nitroaniline to 2,6-dichloro-4-nitrobenzene diazonium salt.

Affine Replacement: The diazonium salt undergoes an affine replacement reaction to form 2,6-dichloro-4-nitrobenzene.

Reduction: The nitro group is reduced to an amine group.

Diazotization and Diazotization Reduction: The amine group is converted back to a diazonium salt and then reduced.

Two-Step Condensation Reactions: These reactions lead to the formation of the triazine ring.

Cyclization: The final step involves cyclization to form diclazuril.

Industrial Production Methods

Industrial production of diclazuril follows a similar synthetic route but is optimized for higher yields and purity. The process avoids column chromatography, making it suitable for large-scale production . The final product is obtained through refining steps that ensure a purity of 99.5% .

Analyse Des Réactions Chimiques

Types of Reactions

Diclazuril undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions are used in its synthesis, particularly in converting nitro groups to amine groups.

Substitution: Halogen substitution reactions are common in the synthesis of diclazuril.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide and other peroxides.

Reducing Agents: Sodium borohydride and hydrogen gas.

Solvents: Tetrahydrofuran (THF), acetonitrile, and methylene dichloride.

Major Products

The major products formed from these reactions include various triazine derivatives, which are intermediates in the synthesis of diclazuril .

Applications De Recherche Scientifique

Diclazuril has a wide range of applications in scientific research:

Mécanisme D'action

Diclazuril exerts its effects by interfering with the life cycle of Eimeria parasites. It inhibits the development of the parasites at various stages, including sporozoites and merozoites . The exact molecular targets and pathways involved are not fully understood, but it is believed to disrupt the parasite’s ability to reproduce and invade host cells .

Comparaison Avec Des Composés Similaires

Similar Compounds

Toltrazuril: Another triazine derivative used as an anticoccidial agent.

Nicarbazin: A combination of two compounds used to prevent coccidiosis.

Ponazuril: A metabolite of toltrazuril with similar anticoccidial properties.

Uniqueness

Diclazuril is unique due to its high efficacy at low doses and its ability to target multiple stages of the Eimeria life cycle . Unlike toltrazuril, which requires higher doses, diclazuril is effective at a dose of 1 mg/kg . This makes it a preferred choice in the poultry industry for preventing coccidiosis .

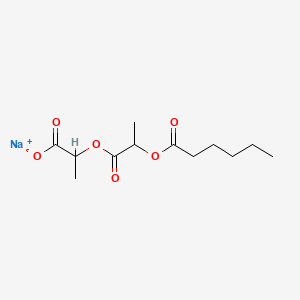

Propriétés

Numéro CAS |

142004-15-7 |

|---|---|

Formule moléculaire |

C17H9Cl3N4O2 |

Poids moléculaire |

407.6 g/mol |

Nom IUPAC |

(2R)-2-(4-chlorophenyl)-2-[2,6-dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]acetonitrile |

InChI |

InChI=1S/C17H9Cl3N4O2/c18-10-3-1-9(2-4-10)12(7-21)16-13(19)5-11(6-14(16)20)24-17(26)23-15(25)8-22-24/h1-6,8,12H,(H,23,25,26)/t12-/m1/s1 |

Clé InChI |

ZSZFUDFOPOMEET-GFCCVEGCSA-N |

SMILES isomérique |

C1=CC(=CC=C1[C@@H](C#N)C2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C=N3)Cl)Cl |

SMILES canonique |

C1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C=N3)Cl)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium 2-[3-[[1-(4-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-YL]azo]-4-hydroxybenzoyl]benzoate](/img/structure/B12722335.png)